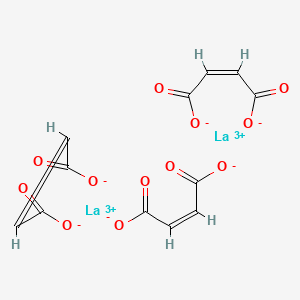![molecular formula C20H27Cl4NO3 B13786674 Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- CAS No. 67905-38-8](/img/structure/B13786674.png)
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is a chlorinated derivative of benzoic acid. This compound is characterized by the presence of four chlorine atoms and a dihexylamino carbonyl group attached to the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are commonly used to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorobenzoic acid, while reduction can produce tetrachlorobenzyl alcohol .
Applications De Recherche Scientifique
Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as an antimicrobial agent.
Industry: It is employed in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The dihexylamino carbonyl group enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid: Similar in structure but with a thiazolyl group instead of a dihexylamino group.
2,3,4,5-Tetrachloro-6-cyano-benzoic acid: Contains a cyano group instead of a dihexylamino carbonyl group.
Uniqueness
The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- lies in its specific combination of chlorine atoms and the dihexylamino carbonyl group, which imparts distinct chemical properties and biological activities compared to its analogs .
Propriétés
Numéro CAS |
67905-38-8 |
|---|---|
Formule moléculaire |
C20H27Cl4NO3 |
Poids moléculaire |
471.2 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(dihexylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H27Cl4NO3/c1-3-5-7-9-11-25(12-10-8-6-4-2)19(26)13-14(20(27)28)16(22)18(24)17(23)15(13)21/h3-12H2,1-2H3,(H,27,28) |
Clé InChI |
DOVOIHLVRGFQDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)





![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)





